JNJ-46281222

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JNJ-46281222 is a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This compound has garnered significant interest due to its potential therapeutic applications in treating various neurological and psychiatric disorders. It exhibits high potency and selectivity for the mGlu2 receptor, making it a valuable tool in neuroscience research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-46281222 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, ensuring the desired pharmacological properties.

Purification: The final compound is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.

Automation and Scaling: Automated systems are employed to scale up the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

JNJ-46281222 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.

Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s selectivity and potency

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are valuable for studying the structure-activity relationship of the compound .

Scientific Research Applications

Neurological Disorders

Potential Treatment for Schizophrenia :

Research indicates that JNJ-46281222 may have therapeutic effects in treating schizophrenia by modulating glutamatergic signaling pathways. Studies have shown that PAMs like this compound can reduce hyperactivity in animal models induced by NMDA receptor antagonists, which mimic symptoms of schizophrenia .

Neuroprotection :

In vitro studies have demonstrated that this compound enhances cell viability against glutamate toxicity, suggesting its potential utility in protecting neurons from excitotoxic damage . This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Behavioral Studies

Effects on Sleep Regulation :

Behavioral studies have assessed the impact of this compound on sleep patterns. It has been shown to decrease REM sleep while enhancing deep sleep, indicating its potential role in sleep disorders . The modulation of sleep architecture could provide insights into therapeutic strategies for insomnia and related conditions.

Table 1: Summary of Key Experimental Findings on this compound

Mechanism of Action

JNJ-46281222 exerts its effects by binding to an allosteric site on the mGlu2 receptor. This binding enhances the receptor’s response to its natural ligand, glutamate. The compound’s mechanism involves:

Allosteric Modulation: this compound increases the affinity of the mGlu2 receptor for glutamate, leading to enhanced receptor activation.

G Protein Coupling: The presence of a bound G protein is crucial for the compound’s binding and activity, indicating a preference for the G protein-bound state of the receptor

Comparison with Similar Compounds

Similar Compounds

JNJ-42153605: Another positive allosteric modulator of the mGlu2 receptor with similar pharmacological properties.

LY354740: An mGlu2/3 receptor agonist used in similar research applications.

Uniqueness

JNJ-46281222 is unique due to its high selectivity and potency for the mGlu2 receptor. Unlike some other modulators, it does not induce rapid tolerance, making it a promising candidate for long-term therapeutic use .

Biological Activity

JNJ-46281222 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), which has garnered significant attention for its potential therapeutic applications in treating various neurological and psychiatric disorders. This article delves into the biological activity of this compound, highlighting its molecular mechanisms, experimental findings, and implications for drug discovery.

Overview of this compound

This compound, chemically known as 3-(Cyclopropylmethyl)-7-[(4-phenyl-1-piperidinyl)methyl]-8-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine, exhibits high affinity for the mGlu2 receptor, with a dissociation constant (KD) of approximately 1.7 nM . Its mechanism of action involves enhancing the receptor's response to glutamate, thus facilitating neurotransmission in neural pathways associated with mood regulation and cognition.

Allosteric Modulation

The binding of this compound to the mGlu2 receptor is characterized as an allosteric modulation process. This means that the compound binds to a site distinct from the orthosteric site where glutamate binds, thereby influencing receptor activity without directly activating it. The presence of glutamate significantly increases the binding affinity of this compound, while GTP reduces this binding, indicating that the compound prefers a G protein-coupled state of the receptor .

Binding Studies

Radioligand binding studies using tritiated this compound ([^3H]-JNJ-46281222) have demonstrated that its binding is saturable and dependent on the concentration of glutamate. The following table summarizes key findings from these studies:

| Parameter | Value |

|---|---|

| KD (dissociation constant) | 1.7 nM |

| Maximum binding capacity | Saturable at high [glutamate] |

| Effect of GTP | Binding reduced significantly |

In Vitro Characterization

Various experimental techniques were employed to characterize the biological activity of this compound:

- Radioligand Binding Studies : These studies confirmed the high affinity and specificity of this compound for mGlu2 receptors.

- Functional Assays : Functional assays demonstrated that this compound enhances glutamate-mediated signaling through mGlu2 receptors.

- Site-Directed Mutagenesis : This approach identified specific amino acids involved in the binding and activation processes.

- Molecular Dynamics Simulations : Computational modeling provided insights into the conformational changes associated with this compound binding.

Case Studies and Research Findings

Research has shown promising results regarding the therapeutic potential of this compound in animal models:

- Anxiety and Depression Models : In preclinical studies, administration of this compound led to significant anxiolytic and antidepressant-like effects in rodent models, suggesting its potential utility in treating anxiety disorders and depression.

- Cognition Enhancement : Studies indicated that this compound may enhance cognitive functions, as evidenced by improved performance in memory tasks among treated animals compared to controls.

Implications for Drug Discovery

The findings surrounding this compound contribute valuable insights into allosteric modulation as a therapeutic strategy for neurological disorders. The ability to selectively enhance mGlu2 receptor activity without directly activating it presents a novel approach that may reduce side effects associated with traditional agonists.

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of JNJ-46281222, and how does it differ from orthosteric ligands?

this compound functions as a novel radioligand targeting the metabotropic glutamate receptor 2 (mGlu2) as a positive allosteric modulator (PAM). Unlike orthosteric ligands (e.g., [³H]LY341495), which bind directly to the receptor's active site, this compound binds to an allosteric site, modulating receptor activity indirectly. This distinction is critical for studying receptor dynamics without disrupting endogenous ligand binding . Methodological Tip: Validate binding specificity via competitive displacement assays using orthosteric and allosteric ligands to confirm site selectivity.

Q. How can researchers ensure reproducibility in this compound binding assays across different membrane preparations (e.g., CHO cells vs. rat cortical membranes)?

Variations in membrane preparation (e.g., protein concentration, lipid composition) can affect binding affinity. Standardize protocols by:

- Using identical buffer conditions (pH, ionic strength).

- Quantifying receptor density via saturation binding assays.

- Including control experiments with reference compounds (e.g., [³H]JNJ-40068782) to cross-validate results .

Q. What experimental controls are essential when assessing this compound’s ex vivo occupancy in preclinical models?

Critical controls include:

- Baseline binding : Measure radioligand binding in untreated tissues.

- Non-specific binding : Use excess unlabeled ligand (e.g., 10 µM JNJ-40411813) to differentiate specific vs. non-specific interactions.

- Time-course studies : Account for pharmacokinetic variability by sampling tissues at multiple time points post-administration .

Advanced Research Questions

Q. How should researchers resolve contradictory binding data between this compound and structurally related PAMs (e.g., JNJ-40068782)?

Contradictions may arise from differences in allosteric site occupancy or cooperativity with orthosteric ligands. To address this:

- Perform Schild regression analysis to quantify allosteric modulation potency.

- Use site-directed mutagenesis to identify critical residues influencing binding.

- Compare kinetic parameters (e.g., association/dissociation rates) to assess ligand-receptor stability .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound functional assays?

Use non-linear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ and Hill coefficients. For heterogeneous data (e.g., cell-specific variability):

- Apply mixed-effects models to account for nested experimental designs.

- Use bootstrapping to generate confidence intervals for potency estimates .

Q. How can researchers optimize this compound’s signal-to-noise ratio in low-abundance receptor systems?

Strategies include:

- Increasing radioligand-specific activity (e.g., higher [³H] incorporation).

- Pre-incubating membranes with stabilizing agents (e.g., GTPγS for G-protein-coupled receptors).

- Employing scintillation proximity assays (SPA) to minimize non-specific binding artifacts .

Q. Data Contradiction and Validation

Q. What steps should be taken if in vitro binding data for this compound conflict with in vivo occupancy studies?

- Verify assay conditions : Ensure in vitro assays mimic physiological parameters (e.g., temperature, ion concentrations).

- Assess blood-brain barrier penetration : Use LC-MS to quantify this compound levels in CNS tissues.

- Evaluate metabolite interference : Screen for active metabolites that may alter receptor interactions in vivo .

Q. How can researchers validate this compound’s selectivity across mGlu receptor subtypes?

Conduct comprehensive profiling using:

- Radioligand displacement assays against mGlu1-8 subtypes.

- Functional assays (e.g., calcium mobilization for mGlu5).

- Computational docking studies to predict off-target binding .

Q. Reporting and Reproducibility Standards

Q. What metadata must be included when publishing this compound-related studies to ensure reproducibility?

- Compound characterization : Purity (HPLC), storage conditions, batch-to-batch variability.

- Assay details : Membrane preparation protocols, ligand concentrations, incubation times.

- Data availability : Raw binding curves, statistical analysis scripts, and negative results .

Q. How should researchers address variability in this compound’s IC₅₀ values across independent studies?

Properties

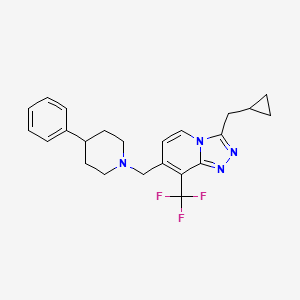

IUPAC Name |

3-(cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N4/c24-23(25,26)21-19(10-13-30-20(14-16-6-7-16)27-28-22(21)30)15-29-11-8-18(9-12-29)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDKDODJIBQNLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCC(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.